Hydrogen‑Bond Donor Count: A Structural Descriptor That Separates the Target from Primary Propargylic Amines
The target compound dimethyl(1-phenylprop-2-yn-1-yl)amine possesses zero hydrogen‑bond donor (HBD) atoms, whereas the closest primary amine analog, 1-phenylprop-2-yn-1-amine, contains one HBD (the –NH2 group) [1]. This difference directly influences passive membrane permeability, logP, and protein‑binding promiscuity.
| Evidence Dimension | Hydrogen‑Bond Donor Count |
|---|---|
| Target Compound Data | 0 (tertiary amine, no N–H bonds) |
| Comparator Or Baseline | 1-Phenylprop-2-yn-1-amine: HBD = 1 (primary amine, –NH2 group) |
| Quantified Difference | ΔHBD = –1 (target vs. comparator) |
| Conditions | Computed molecular descriptors; target structure from CymitQuimica , comparator from PubChem [1] |
Why This Matters
A lower HBD count generally correlates with improved membrane permeability and reduced off‑target binding, a key consideration when selecting building blocks for CNS‑oriented medicinal chemistry programs.
- [1] PubChem. 1-Phenylprop-2-yn-1-amine (CAS 50874-15-2). Computed Properties. Accessed April 2026. View Source
